An In-depth Technical Guide to 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS 1501621-54-0)
An In-depth Technical Guide to 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS 1501621-54-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-cyclohexyl-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and kinase inhibitory effects. This technical guide provides a comprehensive overview of the available information on 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine, including its predicted physicochemical properties, potential synthetic routes, and anticipated biological significance based on analogous structures. Due to the limited publicly available data on this specific molecule, this guide leverages information from closely related pyrazole derivatives to offer scientifically grounded insights for researchers.
Introduction to the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its structural features allow for diverse substitution patterns, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[2] Pyrazole derivatives have been successfully developed into drugs for a variety of conditions, highlighting the versatility of this chemical class.[3][4] The presence of a cyclohexyl group at the 3-position and an amine at the 4-position of the pyrazole ring in 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine suggests its potential as a modulator of biological systems, warranting further investigation.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1501621-54-0 | BLDpharm[5] |
| Molecular Formula | C10H17N3 | PubChem (Analog)[6] |
| Molecular Weight | 179.26 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | General observation for similar small molecules |
| Solubility | Expected to have some solubility in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is anticipated. | Based on the nonpolar cyclohexyl group and the polar amine group. |
| pKa | The amine group is expected to be basic, with a predicted pKa in the range of 4-6. | Based on typical pKa values for 4-aminopyrazoles. |
Synthesis and Purification
A definitive, published synthetic route for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine has not been identified. However, established methods for the synthesis of substituted pyrazoles can be adapted. A plausible retro-synthetic analysis suggests that the target compound could be synthesized from a corresponding pyrazole carboxylic acid or a nitro-pyrazole precursor.
Proposed Synthetic Pathway
A potential synthetic route could involve the following key steps, starting from a commercially available or readily synthesized pyrazole precursor:
Caption: Proposed synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine via a Curtius rearrangement.
Step-by-Step Experimental Protocol (Hypothetical)
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Activation of the Carboxylic Acid: 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid would be treated with a reagent like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine in an inert solvent like toluene.
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Curtius Rearrangement: The resulting acyl azide is then heated to induce a Curtius rearrangement, forming an isocyanate intermediate.
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Amine Formation: The isocyanate can be trapped with a suitable alcohol, such as tert-butanol, to form a Boc-protected amine.
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Deprotection: The protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product, 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine.
Purification
Purification of the final compound would likely involve standard techniques such as flash column chromatography on silica gel, followed by recrystallization or precipitation to obtain the product in high purity.
Analytical Characterization (Predicted)
The identity and purity of synthesized 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine would be confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, the N-methyl group, the pyrazole ring proton, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the proposed structure. |
| ¹³C NMR | Resonances for all 10 carbon atoms, including those of the cyclohexyl ring, the N-methyl group, and the pyrazole ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound would be observed. Fragmentation patterns would provide further structural confirmation. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aliphatic and aromatic groups, and C=N and C=C stretching of the pyrazole ring. |
Potential Biological Activity and Therapeutic Applications
While no biological data exists for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine, the pyrazole scaffold is prevalent in compounds targeting a variety of biological pathways.
Kinase Inhibition
Many pyrazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[7] The structural motifs of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine make it a candidate for screening against kinase targets.
Anti-inflammatory and Analgesic Properties
The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4] It is plausible that 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine could exhibit anti-inflammatory or analgesic properties.
Caption: Potential biological activities of 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-cyclohexyl-1-methyl-1H-pyrazol-4-amine is not available. However, based on general knowledge of similar chemical structures, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8][9]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.[10]
Conclusion
3-cyclohexyl-1-methyl-1H-pyrazol-4-amine represents an under-investigated molecule with significant potential for chemical and biological research. This guide provides a foundational understanding of its likely properties, synthesis, and potential applications, derived from the extensive knowledge base of pyrazole chemistry. Further experimental validation is necessary to fully elucidate the characteristics of this compound and unlock its potential in drug discovery and development.
References
-
PubChem. 3-methyl-1H-pyrazol-4-amine. [Link]
-
PubChemLite. 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine. [Link]
-
OUCI. Overview on Biological Activities of Pyrazole Derivatives. [Link]
-
PMC. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]
-
Carl ROTH. Safety Data Sheet: Ammonium peroxydisulphate. [Link]
-
PMC. Current status of pyrazole and its biological activities. [Link]
-
PMC. 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. [Link]
-
PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
-
Acros Organics. SAFETY DATA SHEET. [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
DergiPark. Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1501621-54-0|3-Cyclohexyl-1-methyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 3-cyclohexyl-1-methyl-1h-pyrazol-5-amine (C10H17N3) [pubchemlite.lcsb.uni.lu]
- 7. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. louisville.edu [louisville.edu]
